molecular formula C8H11N3O2S B3232365 2-(6-Aminopyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione CAS No. 1339562-88-7

2-(6-Aminopyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione

Cat. No. B3232365
CAS RN: 1339562-88-7
M. Wt: 213.26
InChI Key: HJLLOZHZAPRAQU-UHFFFAOYSA-N
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Description

The compound “2-(6-aminopyridin-3-yl)-2-methylpropanoic acid hydrochloride” has a CAS Number of 246219-78-3 and a molecular weight of 216.67 . Another related compound is “2-(6-Aminopyridin-3-yl)propan-2-ol” with a CAS Number of 843643-03-8 .


Synthesis Analysis

A novel chemical class of mechanism-based irreversible MPO inhibitor: the 2-aminopyridine class has been discovered .


Molecular Structure Analysis

The InChI Code for “2-(6-aminopyridin-3-yl)-2-methylpropanoic acid hydrochloride” is 1S/C9H12N2O2.ClH/c1-9(2,8(12)13)6-3-4-7(10)11-5-6;/h3-5H,1-2H3,(H2,10,11)(H,12,13);1H .


Physical And Chemical Properties Analysis

The compound “2-(6-Aminopyridin-3-yl)acetic acid” has a molecular weight of 152.15 and is a solid at room temperature . It should be stored in a dark place, sealed in dry, and at 2-8°C .

Mechanism of Action

Target of Action

Compounds with similar structures, such as n’- (6-aminopyridin-3-yl)-n- (2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide, have been found to target theVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.

Biochemical Pathways

Given its potential target, it may influence theVEGF signaling pathway . This pathway is involved in promoting angiogenesis, and its inhibition can potentially suppress tumor growth by cutting off the supply of nutrients to the tumor cells.

Result of Action

If it indeed targets vegfr2, it could potentially inhibit angiogenesis, thereby suppressing tumor growth .

Safety and Hazards

The compound “1-Methyl-4-(6-Aminopyridin-3-Yl)Piperazine” is classified as Acute Tox. 4; H302, which means it is harmful if swallowed .

properties

IUPAC Name

5-(1,1-dioxo-1,2-thiazolidin-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c9-8-3-2-7(6-10-8)11-4-1-5-14(11,12)13/h2-3,6H,1,4-5H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLLOZHZAPRAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-Aminopyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione
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2-(6-Aminopyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione
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2-(6-Aminopyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione
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2-(6-Aminopyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione
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2-(6-Aminopyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione
Reactant of Route 6
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2-(6-Aminopyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione

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